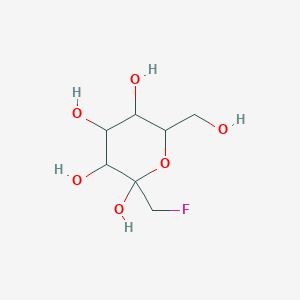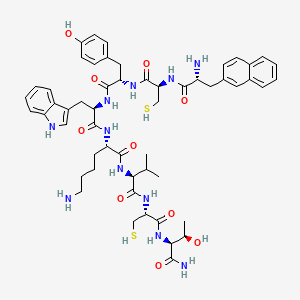![molecular formula C19H32N2O5Si B12286018 benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE is a complex organic compound that features a variety of functional groups, including a carbobenzyloxy (CBZ) protected amine, a tert-butyl-dimethylsilyloxy group, and a methoxy-methyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE typically involves multiple steps:
Protection of the amine group: The amine group is protected using a CBZ (carbobenzyloxy) group to prevent it from reacting during subsequent steps.
Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of the hydroxyl group using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the amide: The final step involves the formation of the amide bond using N-methoxy-N-methylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the amine group after deprotection.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE can be used as an intermediate in the synthesis of more complex molecules. Its protected functional groups allow for selective reactions to occur, making it a valuable building block.
Biology and Medicine
In biology and medicine, this compound could be used in the development of pharmaceuticals
Industry
In industry, the compound could be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE would depend on its specific application. In a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(CBZ-AMINO)-3-HYDROXY-N-METHOXY-N-METHYLPROPANAMIDE: Similar structure but lacks the silyloxy group.
®-2-(CBZ-AMINO)-3-(TRIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE: Similar but with a trimethylsilyloxy group instead of tert-butyl-dimethylsilyloxy.
Uniqueness
The presence of the tert-butyl-dimethylsilyloxy group in ®-2-(CBZ-AMINO)-3-(TERT-BUTYL-DIMETHYLSILYLOXY)-N-METHOXY-N-METHYLPROPANAMIDE provides unique steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions compared to similar compounds.
Properties
Molecular Formula |
C19H32N2O5Si |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H32N2O5Si/c1-19(2,3)27(6,7)26-14-16(17(22)21(4)24-5)20-18(23)25-13-15-11-9-8-10-12-15/h8-12,16H,13-14H2,1-7H3,(H,20,23) |
InChI Key |
UIBCWRVAGDWOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


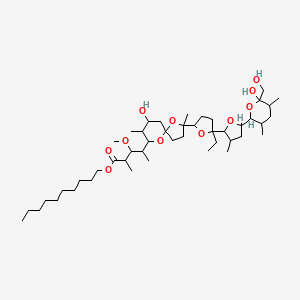
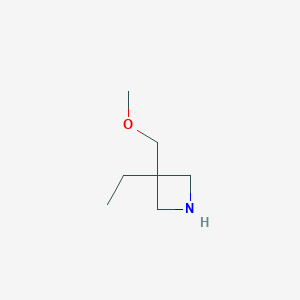
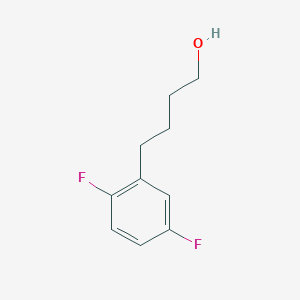

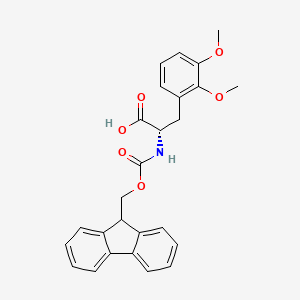
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)
